4-(Boc-amino)-4-piperidineacetic acid
Description
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-12(8-9(15)16)4-6-13-7-5-12/h13H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPIGFWOZJZBNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNCC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1695082-42-8 | |
| Record name | 2-(4-((tert-butoxycarbonyl)amino)piperidin-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Boc Protection of Aminopiperidine Derivatives
One common approach to preparing Boc-protected piperidine derivatives involves the reaction of piperidone or aminopiperidine precursors with tert-butyl carbamate under controlled conditions.
- A patented method describes the synthesis of 4-Boc-aminopiperidine starting from N-benzyl-4-piperidone. The process includes:
- Refluxing N-benzyl-4-piperidone with ammonium chloride and trimethyl orthoformate in methanol for 2 hours.
- Removing methanol and adding tert-butyl carbamate in toluene at 80–100 °C, with continuous removal of methanol formed during the reaction.
- After reaction completion (residual raw materials <1% by GC), the product is isolated by cooling and filtration, yielding a white solid with an 81% yield.
- Subsequent catalytic hydrogenation using Pd/C under hydrogen atmosphere at 70–80 °C converts the intermediate to 4-Boc-aminopiperidine with yields around 89–91% and purity of 99% by GC.
This method is industrially scalable and offers high purity and yield, making it a preferred route for producing Boc-protected piperidine intermediates.
Acetylation and Degradation Routes
Another method involves preparing 1-N-Boc-4-acetyl piperidine as an intermediate, which can be further transformed into the target compound:
- The process includes acid-catalyzed degradation of a precursor compound under controlled temperature (60–90 °C) using acids such as glacial acetic acid, methanoic acid, or hydrochloric acid.
- The acid concentration and volume ratios are optimized to maximize yield and facilitate easy post-reaction treatment.
- This method is noted for its simplicity, high yield, and suitability for industrial production.
While this method focuses on acetylated intermediates, it is relevant for synthesizing derivatives that can be converted to 4-(Boc-amino)-4-piperidineacetic acid through subsequent functional group transformations.
Esterification and Boc Protection of Piperidine-4-carboxylic Acid
A third approach involves the synthesis of N-Boc-piperidine-4-carboxylic acid methyl ester, a close analog of this compound, which can be hydrolyzed to the acid form:
- The reaction starts with piperidine-4-carboxylic acid or its derivatives.
- Boc anhydride is added to the substrate in the presence of triethylamine at 0 °C, followed by stirring at room temperature for 16 hours.
- The reaction mixture is worked up by aqueous extraction, drying, and purification via column chromatography, affording the Boc-protected ester in yields up to 99%.
- Alternatively, methylation of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid using iodomethane and potassium carbonate in DMF at room temperature yields the methyl ester derivative.
This method is valuable for preparing ester intermediates that can be converted to the acid by hydrolysis, providing flexibility in synthesis.
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (GC) | Notes |
|---|---|---|---|---|---|
| Boc Protection via N-benzyl-4-piperidone | N-benzyl-4-piperidone | Ammonium chloride, trimethyl orthoformate, tert-butyl carbamate, Pd/C hydrogenation | 81 (first step), 89–91 (hydrogenation) | 99% | Industrially scalable, high purity |
| Acid-catalyzed degradation for 1-N-Boc-4-acetyl piperidine | Precursor compound 3 | Acids (acetic, methanoic, HCl), 60–90 °C | High (not specified) | Not specified | Simple operation, suitable for industrial use |
| Boc protection and methyl ester formation | Piperidine-4-carboxylic acid | Boc anhydride, triethylamine, iodomethane, K2CO3 | Up to 99% | Not specified | Provides ester intermediate, requires chromatography |
- The Boc protection step is critical for stabilizing the amino group during subsequent transformations. The use of tert-butyl carbamate and controlled temperature conditions ensures selective protection with minimal side reactions.
- Catalytic hydrogenation using Pd/C is effective for removing benzyl protecting groups and obtaining pure 4-Boc-aminopiperidine.
- Acid-catalyzed degradation methods offer a convenient alternative for preparing acetylated intermediates, which can be converted to the target compound.
- Esterification routes provide access to methyl ester derivatives, which can be hydrolyzed to the acid, offering synthetic versatility.
- Purification techniques such as recrystallization and column chromatography are essential for achieving high purity required for pharmaceutical applications.
- The choice of method depends on factors such as scale, available starting materials, and desired purity.
The preparation of this compound can be achieved through multiple synthetic routes, each with advantages in yield, purity, and scalability. The Boc protection of aminopiperidine derivatives via reaction with tert-butyl carbamate followed by catalytic hydrogenation is a robust industrial method. Acid-catalyzed degradation and esterification strategies provide alternative pathways suitable for different synthetic needs. Careful optimization of reaction conditions and purification steps is essential for obtaining high-quality products for further application in pharmaceutical synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Boc-amino)-4-piperidineacetic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common for Boc-protected amines.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Carbodiimides (e.g., EDC, DCC), coupling agents (e.g., HATU, HBTU)
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products Formed
Deprotection: Piperidine derivatives
Substitution: Amides, peptides
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Agents
One of the notable applications of 4-(Boc-amino)-4-piperidineacetic acid is in the synthesis of antiviral compounds. It serves as a starting material for the development of piperidine-substituted triazine derivatives, which have been identified as potent inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRTIs) . These compounds are crucial in the fight against HIV, as they provide alternative mechanisms for inhibiting viral replication.
SIRT2 Inhibitors
The compound is also involved in synthesizing N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which act as silent information regulator type 2 (SIRT2) inhibitors. SIRT2 has been implicated in various diseases, including cancer, making these inhibitors a focus for therapeutic development .
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
In peptide synthesis, this compound is used as a building block due to its Boc (tert-butyloxycarbonyl) protecting group. This protecting group facilitates the selective deprotection of amines during the synthesis process, allowing for the construction of complex peptide structures . The compound's stability under various reaction conditions makes it an ideal candidate for solid-phase synthesis.
Water-Soluble Peptides
Research indicates that cyclic alpha,alpha-disubstituted amino acids like this compound can be utilized to prepare water-soluble highly helical peptides. These peptides are valuable in biological research due to their enhanced solubility and structural properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(Boc-amino)-4-piperidineacetic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical and chemical processes, such as forming peptide bonds or interacting with biological targets .
Comparison with Similar Compounds
N-Boc-piperidine-4-carboxylic Acid
- Structure : Contains a carboxylic acid group directly attached to the piperidine ring (position 4) and a Boc-protected nitrogen.
- Key Differences: Lacks the acetic acid side chain, resulting in a more compact structure.
- Applications : Used in rigid scaffold designs for drug discovery, where spatial constraints are critical .
- Data: Property 4-(Boc-amino)-4-piperidineacetic Acid N-Boc-piperidine-4-carboxylic Acid Molecular Weight ~244.29 g/mol (C11H20N2O4) 229.27 g/mol (C11H19NO4) Solubility (Log S) Lower due to acetic acid moiety Higher (polar carboxylic acid) Stability in Acid Boc group cleaved Boc group cleaved
1-Boc-4-(Aminomethyl)piperidine
- Structure: Features an aminomethyl group (-CH2NH2) at position 4 and Boc protection on the nitrogen.
- Key Differences: The aminomethyl group introduces a primary amine, enabling nucleophilic reactions (e.g., amide bond formation). Lacks the carboxylic acid functionality, limiting its use in carboxylate-mediated coupling reactions.
- Applications : Valuable for introducing reactive amines in medicinal chemistry or bioconjugation .
- Data: Property this compound 1-Boc-4-(Aminomethyl)piperidine Hydrogen Bond Donors 2 (NH and COOH) 1 (NH2) BBB Permeability Lower (polar COOH) Higher (lipophilic)
4-Amino-1-Boc-piperidine-4-carboxylic Acid
- Structure: Contains both an amino group and a carboxylic acid at position 4, with Boc protection.
- Key Differences :
- The proximity of -NH2 and -COOH groups may lead to zwitterionic behavior, affecting solubility and reactivity.
- Increased rigidity due to intramolecular interactions.
- Applications : Useful in constrained peptide analogs or metal-chelating ligands .
1-Boc-Piperidin-4-ylidene-acetic Acid
- Structure : Features a conjugated double bond (ylidene) between the piperidine ring and the acetic acid group.
- Key Differences :
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
- Structure : Ethoxycarbonyl (EtOCO-) group instead of Boc on the nitrogen.
- Key Differences :
Commercial Availability and Suppliers
Biological Activity
4-(Boc-amino)-4-piperidineacetic acid is a significant compound in organic synthesis and pharmaceutical research due to its unique structure and biological properties. This article delves into its biological activities, synthesis methods, applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol. The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and an acetic acid moiety, which contributes to its reactivity and utility in various chemical reactions.
Biological Activities
This compound has been studied for its potential roles in several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits notable antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.
- Cancer Therapy : Research suggests that derivatives of piperidine compounds, including this one, may possess anticancer properties. They have shown cytotoxic effects in various cancer cell lines, indicating potential as therapeutic agents against tumors .
- Neuroprotective Effects : Compounds with similar structures have been explored for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. This suggests that this compound may also have neuroprotective applications .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Chemoselective N-Boc Protection : The compound is often used in the chemoselective protection of amines, amino acids, and peptides using Amberlyst-15 as a catalyst under mild conditions. This method enhances the efficiency of synthesizing complex molecules.
- Dual Protection Protocols : The compound can be employed in dual protection strategies for amines and amides, allowing for the formation of Boc-protected derivatives under diverse reaction conditions.
- Environmentally Conscious Peptide Synthesis : Recent advancements include using microwave-assisted coupling reactions involving nanosized reactants to synthesize peptides more sustainably.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific combination of functionalities compared to structurally similar compounds. Below is a comparative table highlighting key features:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-Boc-4-piperidineacetic Acid | 157688-46-5 | Similar structure but lacks additional functionalization |
| N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic Acid | 90976 | Contains Fmoc group; used for different peptide applications |
| 4-(N-Boc-amino)piperidine | 73874-95-0 | Lacks acetic acid functionality; simpler structure |
Case Studies
Several studies have investigated the biological activity of piperidine derivatives, including those related to cancer therapy and neuroprotection:
- Cytotoxicity Studies : A study demonstrated that certain piperidine derivatives showed greater tumor-selective toxicity compared to traditional anticancer drugs, highlighting the potential of these compounds in cancer treatment .
- Enzyme Inhibition Studies : Research on similar compounds revealed their efficacy in inhibiting cholinesterase enzymes, suggesting that modifications like those found in this compound could enhance neuroprotective effects against neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(Boc-amino)-4-piperidineacetic acid, and what key purification steps ensure high yield and purity?
- Methodological Answer : The synthesis involves Boc protection of 4-aminopiperidine-4-carboxylic acid using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP in THF). Post-reaction, acid workup with HCl removes excess reagents. Purification via column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization (using ethanol/water mixtures) is critical. Confirm purity via TLC (Rf ~0.5 in EtOAc/hexane 1:1) and [1H NMR] (δ 1.44 ppm for Boc tert-butyl protons). Typical yields range from 70–85% .
Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Use 1H/13C NMR to identify key structural features:
- δ 1.44 ppm (s, 9H, Boc tert-butyl).
- δ 2.5–3.5 ppm (m, piperidine ring protons).
- δ 12.5 ppm (broad, carboxylic acid proton, if unesterified).
HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms purity (>98%). ESI-MS should show [M+H]+ at m/z 245.2. Cross-reference with literature melting points (e.g., 180–185°C decomposition) .
Q. How should researchers handle and store this compound to maintain stability during long-term studies?
- Methodological Answer : Store the compound in a desiccator at -20°C under inert gas (N₂/Ar). Avoid exposure to moisture or acidic conditions, which hydrolyze the Boc group. For solutions, use anhydrous DMF or DMSO, and aliquot to minimize freeze-thaw cycles. Stability studies show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. What strategies address challenges in enantioselective synthesis of this compound derivatives, particularly in achieving high enantiomeric excess (ee)?
- Methodological Answer : For chiral derivatives, employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts for kinetic resolution) or chiral auxiliaries (e.g., Evans oxazolidinones). Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) resolves enantiomers. Enzymatic resolution using Candida antarctica lipase achieves >90% ee for ester intermediates .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model transition states and identify electrophilic sites. The carbonyl group (C=O) exhibits high LUMO density, favoring nucleophilic attack. Molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO) reveal solvation effects on reaction kinetics. Validate predictions with experimental kinetic studies (e.g., Hammett plots) .
Q. What experimental approaches elucidate the degradation pathways of this compound under physiological conditions?
- Methodological Answer : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via LC-MS/MS :
- Major pathway: Acid-catalyzed Boc cleavage (half-life ~24 hours at pH 7.4), yielding 4-aminopiperidine-4-carboxylic acid.
- Minor pathway: Oxidative decarboxylation under radical conditions (e.g., hydroxyl radicals).
Use Arrhenius plots (25–60°C) to calculate activation energy (Eₐ) for shelf-life prediction .
Q. How does the solid-state behavior of this compound influence its crystallinity and formulation in drug delivery systems?
- Methodological Answer : Perform X-ray crystallography to determine crystal packing. The compound forms hydrogen-bonded dimers via carboxylic acid groups, reducing solubility. For amorphous dispersions, use spray drying with polymers (HPMCAS, PVP) to enhance bioavailability. DSC/TGA analyses show melting endotherms at 180–185°C and thermal stability up to 200°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
